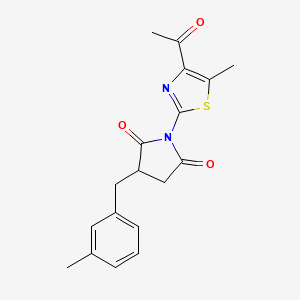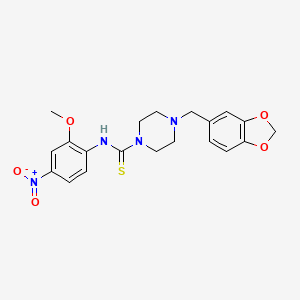![molecular formula C29H29N3O B4131766 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4131766.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide
Vue d'ensemble
Description
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide, commonly referred to as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with Alzheimer's disease and other neurological disorders. BPN14770 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
BPN14770 works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP signaling, which has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
BPN14770 has been shown to improve cognitive function in preclinical models of Alzheimer's disease and other neurological disorders. Additionally, BPN14770 has been shown to reduce the accumulation of toxic proteins in the brain, including beta-amyloid and tau proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN14770 is its specificity for PDE4D, which reduces the risk of off-target effects. Additionally, BPN14770 has been shown to be well-tolerated in preclinical studies. However, one limitation of BPN14770 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of BPN14770 and related compounds. These include the optimization of dosing regimens to improve efficacy and reduce side effects, the development of more potent and selective PDE4D inhibitors, and the exploration of BPN14770 for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to better understand the mechanisms underlying the cognitive benefits of BPN14770 and to identify biomarkers that can be used to monitor treatment response.
Applications De Recherche Scientifique
BPN14770 has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In these studies, BPN14770 has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c33-29(21-25-11-6-10-24-9-4-5-12-28(24)25)30-26-13-15-27(16-14-26)32-19-17-31(18-20-32)22-23-7-2-1-3-8-23/h1-16H,17-22H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFCVFBODZPUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4131686.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4131701.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4131715.png)
![N~2~-benzyl-N~4~-[2-(methoxycarbonyl)phenyl]asparagine](/img/structure/B4131740.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4131746.png)
![N-benzyl-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4131750.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![3-cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4131778.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)
![4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B4131789.png)
![dimethyl 5-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4131795.png)